molecular formula C20H23N5O3S B11621753 N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]propanamide

N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]propanamide

Cat. No.: B11621753
M. Wt: 413.5 g/mol
InChI Key: OBWOFEGZLJRJCQ-HYARGMPZSA-N
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Description

3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(3-PYRIDINYLMETHYLENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a complex organic compound that features a benzisothiazole moiety, a pyridine ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(3-PYRIDINYLMETHYLENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzisothiazole Moiety: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Hydrazone Formation: The hydrazone linkage is formed by the condensation of a hydrazine derivative with an aldehyde or ketone.

    Coupling with Pyridine Derivative: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzisothiazole moiety.

    Reduction: Reduction reactions could target the hydrazone linkage or the pyridine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, potentially as drugs targeting specific enzymes or receptors.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(3-PYRIDINYLMETHYLENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE would depend on its specific application. For example, if it is used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazole Derivatives: Compounds containing the benzisothiazole moiety, which may exhibit similar chemical reactivity and biological activity.

    Hydrazone Derivatives: Compounds with hydrazone linkages, which are often used in medicinal chemistry for their bioactivity.

    Pyridine Derivatives: Compounds containing pyridine rings, which are common in pharmaceuticals and agrochemicals.

Uniqueness

What sets 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(3-PYRIDINYLMETHYLENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE apart is the combination of these three functional groups in a single molecule, which may confer unique properties in terms of reactivity, stability, and bioactivity.

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-tert-butyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-pyridin-3-ylmethylideneamino]amino]propanamide

InChI

InChI=1S/C20H23N5O3S/c1-20(2,3)23-18(26)10-12-25(22-14-15-7-6-11-21-13-15)19-16-8-4-5-9-17(16)29(27,28)24-19/h4-9,11,13-14H,10,12H2,1-3H3,(H,23,26)/b22-14+

InChI Key

OBWOFEGZLJRJCQ-HYARGMPZSA-N

Isomeric SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CN=CC=C3

Canonical SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CN=CC=C3

Origin of Product

United States

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